2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal
Description
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is a structurally complex aldehyde derivative featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group at the 3-position. The compound combines a reactive aldehyde group with a hydroxyl group and a constrained oxane backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO3/c1-8(12,6-11)9(5-10)3-2-4-13-7-9/h6,12H,2-5,7,10H2,1H3 |
InChI Key |
PRONYBGQMRWYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCCOC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of oxan-3-yl derivatives and aminomethyl groups, which are reacted in the presence of catalysts and solvents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, as outlined below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal | C₉H₁₇NO₃ | ~199.24* | Aldehyde, Hydroxyl, Oxane, Aminomethyl | Not Available |
| [3-(Aminomethyl)oxan-3-yl]methanol | C₇H₁₅NO₂ | 145.20 | Primary Alcohol, Oxane, Aminomethyl | EN300-749436† |
| 2-[(3-Chlorophenyl)methyl]-3-[methyl-(Boc)amino]propanoic acid | C₁₆H₂₂ClNO₄ | 339.80 | Carboxylic Acid, Boc-Protected Amine, Chloroarene | Not Listed‡ |
*Estimated based on structural formula; †From Enamine Ltd catalogue ; ‡Synonym-based identifier from ECHEMI .
Key Observations:
- Aldehyde vs. Alcohol/Carboxylic Acid Reactivity: Unlike [3-(aminomethyl)oxan-3-yl]methanol (a primary alcohol) or the ECHEMI compound (a carboxylic acid), the target aldehyde exhibits higher electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). This reactivity is critical in prodrug design or covalent inhibitor development .
- Hydrophobicity and Solubility: The oxane ring and aminomethyl group enhance water solubility compared to the chloroarene-containing ECHEMI compound, which is more lipophilic due to its aromatic chlorine substituent .
- Protection Strategies: The Boc-protected amine in the ECHEMI compound contrasts with the free aminomethyl group in the target molecule, suggesting divergent stability profiles under acidic or basic conditions .
Biological Activity
Overview of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal
This compound, also known as a derivative of amino sugars, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activities.
1. Antioxidant Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antioxidant activities. These activities are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
2. Antimicrobial Activity
Studies have shown that amino sugar derivatives can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes within microbial cells. For instance, compounds with similar functionalities have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria.
3. Immunomodulatory Effects
There is evidence suggesting that amino sugars can modulate immune responses. This includes enhancing the activity of immune cells such as macrophages and T-cells. The immunomodulatory potential may be attributed to the ability of these compounds to influence cytokine production and promote an anti-inflammatory environment.
4. Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit proliferation through various pathways, including the modulation of signaling cascades involved in cell cycle regulation.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Immunomodulatory Effects | Anticancer Activity |
|---|---|---|---|---|
| 2-Amino-2-deoxy-D-glucose | Moderate | Effective against E. coli | Enhances macrophage activity | Induces apoptosis in breast cancer cells |
| N-Acetyl-D-glucosamine | High | Effective against S. aureus | Modulates cytokine release | Inhibits tumor growth in vitro |
| This compound | TBD | TBD | TBD | TBD |
Note: TBD = To Be Determined; further research is needed to establish specific data for this compound.
Case Study 1: Antioxidant Assessment
In a study assessing the antioxidant capacity of amino sugar derivatives, researchers found that certain modifications to the hydroxyl groups significantly increased their radical scavenging activity. This suggests that structural variations can enhance biological efficacy.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on derivatives similar to this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
